Benzyltri-n-propylammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

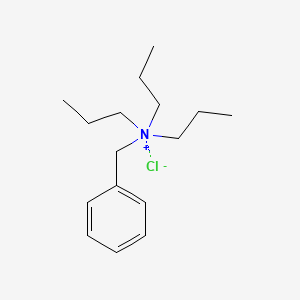

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl(tripropyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N.ClH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRIOKYQEVFKGU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Quaternary Ammonium Compounds Within Contemporary Chemical Science

Quaternary ammonium (B1175870) compounds (QACs), often referred to as "quats," represent a significant class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups (alkyl or aryl). wikipedia.org This permanent positive charge, which is independent of the solution's pH, distinguishes them from primary, secondary, or tertiary ammonium cations. wikipedia.org The cation is always paired with an anion, such as a halide (e.g., chloride, bromide), to form a salt. orst.edu

The general structure, [NR₄]⁺X⁻, allows for immense chemical diversity through variation of the 'R' groups, which in turn dictates the specific properties and applications of each compound. wikipedia.orgnih.gov This versatility has led to their widespread use across various scientific and industrial domains. QACs function as antimicrobials, preservatives, surfactants, and antistatic agents. nih.govacs.org Their surface-active properties, arising from having both a charged, hydrophilic "head" and a lipophilic "tail," enable them to act as detergents and emulsifying agents. hartmann-science-center.compacificorganicsltd.com In chemical synthesis, they are particularly valued as phase-transfer catalysts. pacificorganicsltd.com

The Position of Benzyltri N Propylammonium Chloride in Catalytic and Materials Applications

Benzyltri-n-propylammonium chloride (BTPAC) is recognized primarily for its role as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). jindunchemistry.comprinceton.edu The QAC acts as a shuttle, transporting a reactant, typically an anion, from the aqueous phase into the organic phase where the reaction can proceed. princeton.edu

The effectiveness of a PTC is influenced by the nature of its organic substituents. The lipophilicity (oil-loving nature) of the alkyl chains helps the cation to be soluble in the organic phase, while the positively charged nitrogen center allows it to pair with the anion from the aqueous phase. While related compounds like Benzyltriethylammonium chloride (BTEAC) and Benzyltributylammonium chloride (BTBAC) are widely documented as efficient PTCs in processes like Williamson ether synthesis, alkylations, and polymerizations, this compound operates on the same mechanistic principles. pacificorganicsltd.comjindunchemistry.comontosight.ai Its specific balance of lipophilicity and steric hindrance, offered by the three n-propyl groups and the benzyl (B1604629) group, makes it a viable catalyst for various organic transformations. cymitquimica.com

In materials science, quaternary ammonium (B1175870) compounds are used in the synthesis of nanoparticles and other materials where their ability to act as templates or stabilizing agents is exploited. ontosight.ai For instance, Benzyltributylammonium chloride is used in the synthesis of deep eutectic solvents (DESs), a class of ionic liquids with various applications. sigmaaldrich.com

Structural Attributes and Their Fundamental Impact on Compound Functionality

Quaternization Reactions: Foundational Principles and Synthetic Strategies for this compound

The primary method for synthesizing this compound is through a quaternization reaction, a type of alkylation reaction. This specific reaction is a classic example of the Menshutkin reaction, which involves the transformation of a tertiary amine into a quaternary ammonium salt. tue.nlresearchgate.net

The fundamental reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tri-n-propylamine on the electrophilic benzylic carbon of benzyl chloride. The benzyl group is a particularly good substrate for this SN2 reaction due to the ability of the phenyl ring to stabilize the transition state. The chloride ion, which is the leaving group, then becomes the counter-ion to the newly formed quaternary ammonium cation.

The reaction can be represented as follows:

(C₃H₇)₃N + C₆H₅CH₂Cl → [C₆H₅CH₂(C₃H₇)₃N]⁺Cl⁻

Mechanistic Considerations:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. tue.nl The rate of the reaction is dependent on the concentration of both the tertiary amine and the benzyl halide. The transition state involves the partial formation of the N-C bond and the partial breaking of the C-Cl bond. The steric hindrance around the nitrogen atom of the tertiary amine and the nature of the leaving group on the alkyl halide can significantly influence the reaction rate. Studies on similar quaternization reactions have shown that the reactivity of alkyl halides follows the order RI > RBr > RCl > RF. tue.nl

The polarity of the solvent also plays a crucial role in the reaction kinetics. Polar aprotic solvents are generally favored as they can solvate the transition state, which is more polar than the reactants, thereby accelerating the reaction. sciensage.info

Optimization of Reaction Conditions and Process Efficiencies

The efficiency of this compound synthesis is highly dependent on the optimization of several reaction parameters, including solvent, temperature, reactant ratio, and reaction time.

Solvent Effects: The choice of solvent significantly impacts the rate and yield of the quaternization reaction. Polar aprotic solvents such as acetone (B3395972), acetonitrile, and dimethylformamide (DMF) are known to enhance the reaction rate compared to nonpolar or protic solvents. sciensage.inforesearchgate.net This is because polar aprotic solvents can stabilize the charged transition state without strongly solvating the nucleophilic amine. A patent for the synthesis of the closely related benzyltriethylammonium chloride specifies the use of acetone as a suitable solvent. google.com

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. For the synthesis of benzyltriethylammonium chloride, a reaction temperature of 60-66 °C has been reported to be effective. google.com However, excessively high temperatures can lead to the decomposition of the product.

Reactant Ratio and Concentration: The stoichiometry of the reactants is a critical factor. While a 1:1 molar ratio of tri-n-propylamine to benzyl chloride is theoretically required, in practice, a slight excess of one of the reactants may be used to drive the reaction to completion. The concentration of the reactants also influences the reaction rate, with higher concentrations generally leading to faster reactions.

Reaction Time: The optimal reaction time is a balance between achieving a high conversion rate and minimizing the formation of by-products. For the synthesis of benzyltriethylammonium chloride in acetone, a reaction time of 8-10 hours has been suggested. google.com

The following table summarizes the influence of various parameters on the synthesis of benzyltrialkylammonium chlorides, based on available literature for analogous compounds.

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Acetone | Good yields, facilitates product precipitation |

| Ethanol | Can be used, but may lead to side reactions | |

| Water | Can accelerate the reaction but may require co-solvents | |

| Temperature | 60-80 °C | Increased reaction rate |

| > 100 °C | Potential for product decomposition | |

| Reactant Ratio | Equimolar | Generally used |

| (Amine:Halide) | Slight excess of amine | Can help to consume all of the benzyl chloride |

| Reaction Time | 8-12 hours | Typically sufficient for high conversion |

Industrial-Scale Manufacturing Methodologies

The industrial production of this compound is typically carried out in batch or semi-batch reactors. A general manufacturing process for a similar compound, benzalkonium chloride, provides insight into the industrial methodology. environmentclearance.nic.in

The process generally involves the following steps:

Charging of Reactants: Tri-n-propylamine and a suitable solvent, such as acetone, are charged into a stirred-tank reactor.

Addition of Benzyl Chloride: Benzyl chloride is then added to the reactor, often in a controlled manner to manage the exothermic nature of the reaction.

Reaction: The reaction mixture is heated to the optimal temperature and held for a specified duration with continuous agitation to ensure thorough mixing.

Product Isolation: Upon completion of the reaction, the product, which is often a solid at lower temperatures, can be isolated by cooling the reaction mixture and subsequent filtration.

Purification: The crude product may be purified by recrystallization from a suitable solvent to remove any unreacted starting materials and by-products.

Drying: The purified product is then dried under vacuum to remove any residual solvent.

Continuous flow reactors are also being explored for the synthesis of quaternary ammonium salts as they offer advantages in terms of heat and mass transfer, leading to better control over the reaction and potentially higher yields and purity. tue.nl

Comparative Analysis of Synthesis Routes and Environmental Implications

The primary synthesis route for this compound via the Menshutkin reaction is well-established. Alternative synthetic strategies for quaternary ammonium salts exist, such as those involving alkylation with dimethyl sulfate (B86663) or methyl halides, but these often involve more hazardous reagents. dnu.dp.ua The use of benzyl chloride is itself a consideration due to its toxic and corrosive nature.

The environmental impact of the synthesis process is a significant consideration. The principles of green chemistry aim to minimize waste and the use of hazardous substances. The use of phase-transfer catalysis in various organic reactions is considered a green technology because it often allows for the use of less hazardous reactants and solvents, milder reaction conditions, and can lead to higher yields and selectivity, thereby reducing waste. nih.gov

Green Chemistry Metrics:

Several metrics can be used to evaluate the "greenness" of a chemical process. These include:

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. For the ideal quaternization reaction of tri-n-propylamine with benzyl chloride, the atom economy is 100% as there are no by-products.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. The E-factor for the synthesis of this compound would depend on the efficiency of the reaction, the amount of solvent used and recycled, and any waste generated during purification.

Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is desirable.

The choice of solvent has a major impact on the environmental footprint of the process. While polar aprotic solvents are effective, their toxicity and environmental persistence are concerns. The use of greener solvents or even solvent-free conditions, where feasible, would significantly improve the environmental profile of the synthesis. For instance, a patent for benzyltriethylammonium chloride highlights the advantage of using a single solvent (acetone) that can be recycled, which greatly reduces waste. google.com

The degradation and environmental fate of quaternary ammonium compounds themselves are also important considerations. While they are used as biocides, their persistence in the environment can be a concern. hnu.edu.cnmdpi.com

Phase Transfer Catalysis (PTC)

This compound (BTAC) serves as a classic example of a phase transfer catalyst, a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. This capability is crucial in reactions involving reactants with disparate solubilities, such as an aqueous solution of a salt and an organic solution of a substrate.

Mechanistic Frameworks of this compound in PTC Systems

The fundamental mechanism of BTAC in phase transfer catalysis hinges on the formation of an ion pair. The positively charged quaternary ammonium cation, [BnPr₃N]⁺, is capable of pairing with an anion from the aqueous phase, such as a halide or hydroxide ion. The lipophilicity of the benzyl and n-propyl groups provides the resulting ion pair with sufficient solubility in the organic phase. This allows the anion to be transported from the aqueous environment, where it is highly solvated and less reactive, to the organic phase.

Once in the organic medium, the anion is "naked" or less solvated, rendering it significantly more reactive towards the organic substrate. After the reaction, the newly formed anion pairs with the BTAC cation and is transported back to the aqueous phase, completing the catalytic cycle. The efficiency of this process is governed by several factors, including the lipophilicity of the catalyst, the nature of the anion, and the specific reaction conditions.

Applications in Heterogeneous Organic Transformations

The application of BTAC as a phase transfer catalyst is noted in various heterogeneous organic transformations. While specific data on reaction yields and conditions are not extensively detailed in publicly available literature, its inclusion in patents for complex organic syntheses underscores its utility. For instance, BTAC has been listed as a suitable phase transfer catalyst in the preparation of triazolo[4,3-a]pyridines, a class of compounds with pharmaceutical importance. googleapis.com In such syntheses, the catalyst would facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile.

Another area of application is in polymerization reactions. BTAC has been mentioned as a component in catalyst systems for olefin polymerization. google.mu In this context, it likely aids in the activation or solubilization of other catalytic components in the non-polar reaction medium.

Comparative Performance Analysis with Other Quaternary Ammonium Phase Transfer Catalysts

The performance of BTAC as a phase transfer catalyst is often compared to other quaternary ammonium salts, such as those with smaller alkyl groups (e.g., benzyltrimethylammonium (B79724) chloride) or those with larger, more symmetrical alkyl groups (e.g., tetra-n-butylammonium bromide, TBAB).

Generally, smaller quaternary ammonium cations are considered to facilitate faster ion-pair formation, potentially leading to higher reaction rates. However, the bulkier n-propyl groups in BTAC can confer greater stability to the catalyst, particularly in non-polar solvents. This enhanced stability can be advantageous in reactions requiring prolonged heating or harsh conditions. The choice of catalyst is therefore a trade-off between reactivity and stability, and is highly dependent on the specific reaction being catalyzed.

| Catalyst | Key Structural Feature | Potential Advantage | Potential Disadvantage |

| This compound | Asymmetrical with moderate alkyl chain length | Good balance of lipophilicity and reactivity; enhanced stability in non-polar solvents. | May exhibit slower reaction rates compared to smaller catalysts. |

| Benzyltrimethylammonium chloride | Smaller methyl groups | Faster ion-pair formation, potentially leading to higher reaction rates. | Lower lipophilicity may limit its effectiveness in highly non-polar organic phases. |

| Tetra-n-butylammonium bromide (TBAB) | Symmetrical and bulky butyl groups | High lipophilicity, making it effective in a wide range of organic solvents. | The bromide counter-ion can sometimes influence the reaction pathway. |

Table 1: Comparative Attributes of Selected Quaternary Ammonium Phase Transfer Catalysts

Multiphase System Design and Catalytic Optimization (e.g., Liquid-Liquid-Liquid Systems)

While the use of BTAC in conventional liquid-liquid or solid-liquid PTC systems is established, its application in more complex multiphase systems, such as liquid-liquid-liquid (L-L-L) triphase catalysis, is a developing area of research. In an L-L-L system, the catalyst itself can form a third phase that is immiscible with both the aqueous and organic phases. This can offer advantages in terms of catalyst separation and recycling.

The design and optimization of such systems involving BTAC would require careful consideration of factors such as the catalyst concentration, the nature of the solvents, and the agitation rate. The goal is to maximize the interfacial area between the phases to ensure efficient mass transfer and high catalytic activity, while also facilitating easy separation of the catalyst phase at the end of the reaction. The specific properties of BTAC, with its intermediate lipophilicity, could make it a candidate for forming a stable and effective third phase under specific conditions.

Deep Eutectic Solvents (DESs) Constituent

Beyond its role in phase transfer catalysis, this compound is also being explored as a component in the formation of Deep Eutectic Solvents (DESs). DESs are a class of ionic fluids that are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). They are characterized by a significant depression in their melting point compared to the individual components.

This compound as a Hydrogen Bond Acceptor (HBA) in DES Formation

In the context of DES formation, BTAC can act as the hydrogen bond acceptor. The chloride anion associated with the quaternary ammonium cation is capable of forming strong hydrogen bonds with a suitable hydrogen bond donor. The large, asymmetric [BnPr₃N]⁺ cation disrupts the crystal lattice of the salt, preventing it from crystallizing and thereby lowering the melting point of the mixture.

Common hydrogen bond donors that could potentially be paired with BTAC include amides, carboxylic acids, and polyols like glycerol. The resulting DES would have unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvent properties, which are determined by the nature of the HBD and the molar ratio of the components. While specific research on DESs formed with BTAC is not yet widely reported, the principles of DES formation suggest its viability as an HBA. The properties of such a DES would make it a potentially green and sustainable alternative to conventional volatile organic solvents in various applications, including synthesis and extraction.

Influence of Structural and Environmental Factors on DES Behavior

The properties of Deep Eutectic Solvents (DESs) based on benzyl-trialkylammonium salts are profoundly influenced by both the molecular structure of their components and the surrounding environmental conditions. The primary structural factor is the choice of the hydrogen bond donor (HBD) paired with the benzyl-trialkylammonium salt, which acts as the hydrogen bond acceptor (HBA).

Studies on analogous systems, such as those using benzyltriethylammonium chloride (BTEAC), show that varying the carboxylic acid used as the HBD leads to DESs with different properties. researchgate.net For instance, the identity of the carboxylic acid (e.g., oxalic acid, malonic acid, or benzoic acid) directly impacts the strength and nature of the hydrogen bonds within the solvent, which in turn alters its physical characteristics like freezing point and viscosity. researchgate.net Similarly, research on benzyltrimethylammonium chloride (BTMAC) combined with HBDs like p-toluene sulfonic acid, citric acid, and oxalic acid demonstrates that the resulting DES exhibits unique physical properties at its specific eutectic point. researchgate.netege.edu.tr The temperature is a critical environmental factor; as temperature increases, the density, refractive index, and viscosity of these DES systems tend to decrease, while ionic conductivity increases. researchgate.netege.edu.tr

Rheological and Transport Phenomena in BTnPAC-based DESs

The rheological and transport properties of DESs, such as density, viscosity, and conductivity, are fundamental to their application and are highly sensitive to temperature. For DESs formed from benzyl-trialkylammonium chlorides and various hydrogen bond donors, a consistent trend is observed: viscosity decreases significantly as temperature rises. researchgate.netege.edu.tr This reduction in viscosity enhances mass transfer and improves the mobility of ionic species within the solvent.

Consequently, the ionic conductivity of these DESs increases with temperature. researchgate.netege.edu.tr This behavior is characteristic of the solvent system becoming less resistive to charge transport at higher thermal energy. Density and refractive index also show a general decrease with increasing temperature. researchgate.netege.edu.tr These relationships are crucial for optimizing processes where these DESs are used as solvents or catalysts.

Below is a table representing typical physical property trends in a benzyl-trialkylammonium-based DES, based on data from analogous systems.

| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) |

| 293.15 | High | High | Low |

| 313.15 | Medium | Medium | Medium |

| 333.15 | Low | Low | High |

| This interactive table illustrates the general trends observed in benzyl-trialkylammonium-based Deep Eutectic Solvents as reported in studies on analogous compounds like BTMAC. researchgate.netege.edu.tr |

Computational and Theoretical Insights into BTnPAC-based DES Architectures

Computational and theoretical studies provide invaluable insights into the supramolecular architecture of BTnPAC-based DESs, explaining the interactions that lead to their formation and unique properties. For example, in a study of DESs made from benzyltriethylammonium chloride (BTEAC) and benzoic acid, interaction energy calculations revealed the critical role of specific intermolecular forces. The calculations showed that a Cl···π interaction between the chloride anion of BTEAC and the aromatic ring of benzoic acid is a determining factor in the significant depression of the freezing point of the mixture. researchgate.net

These computational models help elucidate how the size, shape, and charge distribution of the constituent ions—the benzyltripropylammonium cation, the chloride anion, and the hydrogen bond donor—govern the formation of the extended hydrogen-bonded network. Such theoretical approaches are essential for predicting the properties of new DES combinations and for designing solvents tailored to specific applications, potentially saving significant time and resources compared to purely experimental approaches. researchgate.net

Structure-Directing Agent (SDA) in Zeolite Synthesis

This compound serves as an organic structure-directing agent (SDA) in the hydrothermal synthesis of zeolites. google.com SDAs, also known as templates, are crucial for guiding the crystallization of silica (B1680970) and alumina (B75360) precursors into specific, highly ordered microporous frameworks that define a particular zeolite type. sacheminc.com The organic cation organizes the inorganic building blocks around itself through non-covalent interactions, and its subsequent removal, typically by calcination, leaves behind a crystalline material with a precise pore structure.

Role in Crystallization of Zeolites (e.g., Zeolite-Y, ZSM-5)

The efficacy of benzyl-alkylammonium salts as SDAs has been demonstrated in the synthesis of various zeolites. A notable example involves the use of the closely related benzyltriethylammonium chloride in the crystallization of Zeolite-Y. researchgate.netresearchgate.net In a study using a sodium aluminosilicate (B74896) gel at 100°C, the presence of this SDA dramatically accelerated the formation of pure Zeolite-Y, which appeared after just 8 hours, compared to 18 hours required in its absence. researchgate.netresearchgate.netniscpr.res.in The resulting Zeolite-Y also exhibited improved crystallinity. researchgate.netresearchgate.net

While specific studies detailing the use of BTnPAC for ZSM-5 are less common, patents disclose the use of the benzyltripropylammonium ion as an SDA for synthesizing zeolites from precursors like ultra-stable Y (USY) zeolite. google.com The synthesis of ZSM-5 has been achieved with a variety of other quaternary ammonium SDAs, indicating the general applicability of this class of compounds for directing the MFI framework of ZSM-5. rsc.org

| Zeolite | SDA Used in Studies | Synthesis Conditions | Key Finding |

| Zeolite-Y | Benzyltriethylammonium chloride | Sodium aluminosilicate gel, 100°C | Crystallization time reduced from 18 to 8 hours; improved crystallinity. researchgate.netresearchgate.net |

| Zeolite (from USY) | Benzyltripropylammonium ion | Hydrothermal synthesis, 140°C | Disclosed as an effective SDA for producing new zeolite structures. google.com |

| This interactive table summarizes findings on the use of benzyl-alkylammonium salts in zeolite synthesis. |

Mechanisms of Pore and Framework Formation

The mechanism by which BTnPAC directs zeolite formation relies on its function as a molecular template. The size and shape of the benzyltri-n-propylammonium cation are complementary to the voids or channels of the target zeolite framework. During hydrothermal synthesis, silicate (B1173343) and aluminate anions (or oligomers) in the gel arrange themselves around the organic cation. This organization is driven by a combination of electrostatic interactions between the positively charged quaternary ammonium center and the negatively charged inorganic species, as well as van der Waals forces.

This templating effect imposes a specific geometry on the assembling inorganic framework, leading to the nucleation and growth of a particular zeolite structure. Once crystallization is complete, the organic SDA molecules are trapped within the micropores of the zeolite. These organic molecules are then removed by heating (calcination), which burns them away, leaving the intact, porous crystalline structure of the zeolite.

Comparative Efficacy of BTnPAC-Related SDAs

The effectiveness of an SDA is highly specific to the target zeolite structure. Subtle changes in the SDA's molecular architecture can lead to the formation of entirely different zeolites. A comparison of BTnPAC with related SDAs reveals the importance of matching the template to the desired framework.

Other benzyl-alkylammonium salts, such as benzyltrimethylammonium, benzyltriethylammonium, and benzyltributylammonium, have also been used as SDAs. google.com The length of the alkyl chains (methyl, ethyl, propyl, butyl) alters the size and hydrophobicity of the cation, influencing its interaction with the inorganic precursors and thus its efficacy in directing a specific structure. For example, studies with benzyl-containing imidazolium (B1220033) cations have shown that a small change, such as the addition of a single methyl group, can switch the synthesis product from MFI zeolite to MTW zeolite. rsc.orgresearchgate.net This demonstrates that the bulkier cation may be prevented from fitting correctly into the channel intersections of the MFI framework. rsc.orgresearchgate.net The high efficiency of benzyltriethylammonium chloride in producing pure Zeolite-Y quickly highlights the suitability of this class of SDAs when their size and shape are well-matched to the target framework. researchgate.netresearchgate.net

| Structure-Directing Agent (SDA) | Cation Structure | Typical Zeolite Application/Observation |

| Benzyltrimethylammonium | Benzyl group, three Methyl groups | Listed as an SDA for general zeolite synthesis. google.com |

| Benzyltriethylammonium | Benzyl group, three Ethyl groups | Effective in accelerating crystallization of high-purity Zeolite-Y. researchgate.netresearchgate.net |

| Benzyltri-n-propylammonium | Benzyl group, three n-Propyl groups | Disclosed for synthesis of zeolites from USY precursors. google.com |

| Benzyltributylammonium | Benzyl group, three Butyl groups | Listed as an SDA for general zeolite synthesis. google.com |

| This interactive table provides a comparison of BTnPAC-related structure-directing agents. |

Impact on the Physico-Chemical and Catalytic Attributes of Templated Materials

The use of quaternary ammonium salts as structure-directing agents or templates in the synthesis of porous materials is a well-established methodology. While specific research detailing the impact of this compound on the physico-chemical and catalytic attributes of templated materials is not extensively documented in publicly available literature, general principles of templating with similar surfactants can be extrapolated.

In the synthesis of mesoporous materials like silica or aluminosilicates, the quaternary ammonium salt self-assembles into micelles in the reaction mixture. researchgate.netnih.govnih.govsigmaaldrich.comrsc.org These micelles act as a template around which the inorganic precursors hydrolyze and condense, forming a porous network. The size and shape of the pores are influenced by the structure of the surfactant. The bulky n-propyl groups and the benzyl group of this compound would be expected to create larger mesopores compared to shorter-chain analogues like Benzyltrimethylammonium chloride.

The physico-chemical properties of the resulting templated material, such as surface area, pore volume, and pore size distribution, are directly influenced by the templating agent. The choice of the templating agent can also affect the catalytic properties of the final material. For instance, in the synthesis of acidic catalysts like aluminosilicate zeolites, the nature of the organic template can influence the distribution and strength of the acid sites within the framework. While specific data for this compound is scarce, it is plausible that its use could lead to materials with unique catalytic activities, potentially in reactions involving larger molecules that benefit from wider pore access. For example, in the Friedel-Crafts benzylation of naphthalene, mesoporous solid acid catalysts have shown high selectivity, and the choice of template can influence catalyst performance. researchgate.net

Interactive Table: Expected Influence of Quaternary Ammonium Salt Structure on Templated Material Properties

| Quaternary Ammonium Salt | Alkyl Chain Length | Expected Pore Size | Potential Impact on Catalysis |

| Benzyltrimethylammonium chloride | Short | Smaller | Suitable for reactions with small substrates |

| Benzyltriethylammonium chloride | Medium | Intermediate | Balanced properties for various applications |

| This compound | Longer | Larger | Beneficial for reactions involving bulky molecules |

| Benzyltributylammonium chloride | Even Longer | Largest | May lead to very large pores, potentially affecting wall stability |

Other Catalytic Roles in Organic Synthesis

Beyond its potential role in templating, this compound is primarily recognized for its function as a phase transfer catalyst in a multitude of organic reactions.

As a phase transfer catalyst (PTC), this compound facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. biomedres.usyoutube.combiomedres.usijirset.comchemicalbull.com The mechanism involves the quaternary ammonium cation forming an ion pair with the anionic reactant from the aqueous phase. This lipophilic ion pair can then migrate into the organic phase, where the anion can react with the organic substrate. youtube.com After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.

This catalytic action is crucial in a variety of organic reactions, including:

Nucleophilic Substitution Reactions: PTCs like this compound are effective in promoting substitution reactions where the nucleophile is an inorganic salt soluble in water, and the substrate is an organic compound soluble in an organic solvent. ijirset.com

Alkylation, Esterification, and Etherification: The transfer of alkoxide, carboxylate, or phenoxide anions from the aqueous to the organic phase is a key application of PTCs. biomedres.us

Carbene Reactions: The generation of carbenes, such as dichlorocarbene (B158193) from chloroform (B151607) and a strong base, can be efficiently carried out in a two-phase system using a PTC. youtube.com

Oxidation and Reduction Reactions: PTCs can be used to transfer oxidizing or reducing agents between phases, allowing for a broader range of reaction conditions.

The effectiveness of this compound as a PTC is attributed to the moderate lipophilicity conferred by the n-propyl groups, which allows for good solubility and reactivity in both organic and aqueous systems. While smaller quaternary ammonium salts might lead to faster ion-pair formation, the bulkier propyl groups in this compound can enhance stability in non-polar solvents.

Interactive Table: Examples of Reactions Catalyzed by Phase Transfer Catalysts

| Reaction Type | Reactant in Aqueous Phase | Reactant in Organic Phase | Product |

| Nucleophilic Substitution | Sodium Cyanide | Alkyl Halide | Alkyl Cyanide |

| Williamson Ether Synthesis | Sodium Phenoxide | Alkyl Halide | Alkyl Phenyl Ether |

| Dichlorocarbene Addition | Sodium Hydroxide/Chloroform | Alkene | Dichlorocyclopropane |

| Oxidation | Potassium Permanganate | Toluene | Benzoic Acid |

The application of phase transfer catalysis in polymerization reactions, particularly condensation polymerization, is a recognized strategy. biomedres.usbiomedres.us PTCs can facilitate the reaction between a di-anionic monomer in the aqueous phase and a di-electrophilic monomer in the organic phase to form a polymer at the interface.

While specific studies detailing the use of this compound in polymerization are not widely reported, its properties as a phase transfer catalyst suggest its potential utility in this area. For instance, similar quaternary ammonium salts like benzyltriethylammonium chloride are used as curing accelerators for polymer polymerization. chemicalbook.com It is plausible that this compound could function similarly in promoting polymerization reactions, such as the synthesis of polyesters, polycarbonates, or polyethers, under phase transfer conditions.

The choice of catalyst in such polymerizations can influence the molecular weight and polydispersity of the resulting polymer. The lipophilicity and steric hindrance of the catalyst cation play a role in the efficiency of the monomer transport across the phase boundary. While less reactive than some smaller analogues, this compound's stability might be advantageous in certain polymerization systems. Further research is needed to fully explore and characterize the role of this compound in polymerization catalysis.

Applications in Advanced Materials Science

Integration into Functional Materials Systems

The integration of specific molecular moieties into larger material systems is a cornerstone of developing functional materials with tailored properties. While direct evidence for Benzyltri-n-propylammonium chloride is scarce, QACs in general can be incorporated into polymer matrices or onto surfaces to impart specific functionalities.

For instance, the cationic nature of the ammonium (B1175870) head group can be utilized to create materials with ion-exchange capabilities or antimicrobial surfaces. The benzyl (B1604629) and propyl groups contribute to the compound's lipophilicity, which can influence its compatibility and dispersion within non-polar polymer systems. The synthesis of functionalized polymers often involves phase-transfer catalysis, a field where QACs are instrumental in facilitating reactions between immiscible reactants.

Table 1: Potential Roles of this compound in Functional Materials

| Potential Role | Mechanism of Action | Resulting Material Property |

| Ion-Exchange Resin Component | The cationic ammonium group can be exchanged with other cations. | Selective ion removal or release. |

| Antimicrobial Surface Coating | The positive charge can disrupt microbial cell membranes. | Inhibition of bacterial and fungal growth. |

| Phase-Transfer Catalyst in Polymer Synthesis | Facilitates the transfer of anionic reactants into an organic phase. | Enables the synthesis of specialized polymers with controlled architectures. |

Contribution to Nanomaterial Fabrication (e.g., Silica (B1680970) Nanoparticles)

The synthesis of nanoparticles with controlled size and morphology is critical for their application in various fields. Surfactants play a crucial role in this process, acting as templates or stabilizing agents. Quaternary ammonium salts are widely used as structure-directing agents (SDAs) in the synthesis of mesoporous silica nanoparticles.

In a typical synthesis, the surfactant molecules self-assemble into micelles in a solution containing a silica precursor. The silica then polymerizes around these micelles. Subsequent removal of the organic template, often through calcination or solvent extraction, leaves behind a porous silica structure. The size and shape of the micelles, which are influenced by the structure of the surfactant, dictate the pore size and arrangement of the final nanoparticle.

While specific studies detailing the use of this compound as the primary template for silica nanoparticle synthesis are not readily found, its amphiphilic nature suggests it could function in this capacity. The interplay between the hydrophobic benzyl and propyl groups and the hydrophilic ammonium head would determine its micellar structure and, consequently, the morphology of the resulting nanoparticles.

Table 2: Theoretical Parameters in this compound-Templated Silica Nanoparticle Synthesis

| Synthesis Parameter | Influence of this compound | Expected Outcome on Nanoparticle Properties |

| Concentration | Affects micelle size and aggregation number. | Control over pore size and particle diameter. |

| Co-surfactant/Co-solvent Addition | Modifies the micellar shape and packing. | Tuning of the mesoporous structure (e.g., hexagonal, cubic). |

| Temperature | Influences micellization and hydrolysis/condensation rates of silica precursor. | Affects particle size distribution and pore ordering. |

Design and Synthesis of Hybrid Organic-Inorganic Architectures

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale, leading to materials with novel functionalities. The synthesis of these materials often involves self-assembly processes where organic molecules direct the structure of the inorganic framework.

Given its specific dimensions and charge distribution, this compound could theoretically template the formation of unique hybrid frameworks. The aromatic benzyl group could engage in π-π stacking interactions, while the flexible n-propyl groups could influence the packing and porosity of the resulting structure. However, specific research demonstrating the successful synthesis of a hybrid material using this compound as the primary template is not available in the reviewed literature.

Advanced Analytical and Spectroscopic Characterization of Benzyltri N Propylammonium Chloride Systems

Chromatographic Methodologies: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Benzyltri-n-propylammonium chloride. Due to the ionic and aromatic nature of the compound, several HPLC modes can be effectively utilized, including ion-exchange, reversed-phase, and ion-pair chromatography.

Ion-Exchange Chromatography (IEC): This method separates analytes based on their charge. For a cationic species like the benzyltri-n-propylammonium ion, a strong cation exchange (SCX) column is often employed. oup.com The stationary phase contains negatively charged functional groups that interact with the positively charged QAC. Elution is typically achieved by using a mobile phase containing a high concentration of competing cations, such as ammonium (B1175870) ions from a salt like ammonium formate (B1220265), in an organic solvent like methanol. oup.com The concentration of the salt in the mobile phase is a critical parameter; higher concentrations tend to decrease retention times. oup.com

Reversed-Phase (RP) HPLC: While direct analysis on standard C8 or C18 columns can be challenging due to the high polarity of QACs, modifications to the mobile phase can facilitate separation. Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of normal-phase chromatography, is also suitable for highly polar compounds and offers an alternative to reversed-phase methods. chromatographyonline.com

Ion-Pair Chromatography (IPC): This is a widely used and powerful technique for analyzing ionic compounds on reversed-phase columns. technologynetworks.com An ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase. thermofisher.com For the cationic benzyltri-n-propylammonium ion, an anionic reagent such as an alkylsulfonate is used. technologynetworks.com The reagent forms an electrically neutral, hydrophobic ion-pair with the analyte, which can then be retained and separated on a nonpolar stationary phase like C18. technologynetworks.com The choice and concentration of the ion-pairing reagent, the type of organic modifier (e.g., acetonitrile, methanol), and the pH of the mobile phase are key factors in controlling retention and resolution. technologynetworks.comthermofisher.com

Detection for aromatic QACs like this compound is straightforward using a UV detector, typically set to wavelengths where the benzyl (B1604629) group absorbs, such as around 214 nm or 264 nm. oup.comnovonordiskpharmatech.com For universal detection, especially when analyzing mixtures with non-aromatic components, a Refractive Index (RI) detector can be placed in series after the UV detector. oup.com Modern methods often couple HPLC with mass spectrometry (LC-MS) for highly sensitive and selective detection. rsc.orgnih.gov

Table 1: Example HPLC Conditions for Quaternary Ammonium Compound Analysis This table presents typical starting conditions for method development based on established analyses of related compounds.

| Parameter | Ion-Exchange Chromatography oup.com | Ion-Pair Chromatography technologynetworks.comthermofisher.com | Reversed-Phase (UHPLC) novonordiskpharmatech.com |

|---|---|---|---|

| Column | Strong Cation Exchange (e.g., Whatman Partisil 10-SCX) | Reversed-Phase (e.g., C18, C8) | Reversed-Phase (e.g., ACE Excel 2 C18-AR) |

| Mobile Phase | 0.04M Ammonium formate in Methanol | Acetonitrile/Water with Alkylsulfonate Reagent | Methanol/Acetonitrile (85/15) and 10 mM Ammonium phosphate (B84403) buffer (pH 3.3) |

| Detection | UV (264 nm) and/or RI | UV (e.g., 210-220 nm) or MS | UV (214 nm) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min | ~0.5 mL/min |

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods are indispensable for the structural elucidation of this compound, confirming its molecular identity and providing insight into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.3-7.7 ppm. chemicalbook.com The two methylene (B1212753) protons (CH₂) attached directly to the nitrogen and the benzene (B151609) ring would be expected to produce a singlet or a sharp peak around 4.7 ppm. chemicalbook.com The protons of the three n-propyl groups would show characteristic patterns: a triplet for the terminal methyl (CH₃) group at low field (approx. 0.9-1.1 ppm), a multiplet for the central methylene (CH₂) group, and a triplet for the methylene group adjacent to the nitrogen atom at a more downfield position (approx. 3.2-3.4 ppm) due to the deshielding effect of the positive charge.

¹³C NMR: The carbon NMR spectrum complements the proton data. The aromatic carbons of the benzyl group would be found between ~128 and 135 ppm. chemicalbook.com The benzylic carbon (CH₂) would appear around 65-70 ppm. The carbons of the n-propyl chains would be observed at distinct chemical shifts, with the carbon alpha to the nitrogen being the most deshielded. chemicalbook.comnih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. These include C-H stretching vibrations from the alkyl chains and the aromatic ring (typically 2850-3100 cm⁻¹), aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region, and C-N stretching vibrations. nih.gov The out-of-plane bending vibrations for the substituted benzene ring are also identifiable.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is governed by the electronic transitions within the molecule's chromophores. For this compound, the primary chromophore is the benzyl group. The benzene ring exhibits characteristic absorption bands in the ultraviolet region. A strong absorption peak, corresponding to the π → π* transition of the aromatic system, is expected around 260-270 nm, with possible finer structure. nist.gov A more intense band may be observed at a lower wavelength, around 220 nm. jocpr.com The presence of the benzyl cation itself has been associated with a strong absorption band near 303 nm. rsc.org

Table 2: Expected Spectroscopic Features for this compound Based on data from analogous structures and functional group correlations.

| Technique | Feature | Expected Region/Shift | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₅) | ~7.3 - 7.7 ppm | chemicalbook.com |

| Benzylic Protons (-CH₂-N) | ~4.7 ppm | chemicalbook.com | |

| Propyl Protons (-CH₂CH₂CH₃) | ~0.9 - 3.4 ppm | chemicalbook.com | |

| FTIR | Aromatic C-H Stretch | ~3030 - 3100 cm⁻¹ | nih.gov |

| Aliphatic C-H Stretch | ~2870 - 2960 cm⁻¹ | nih.gov | |

| Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ | nih.gov | |

| UV-Vis | π → π* Transition (Benzyl) | ~260 - 270 nm | nist.gov |

Electrochemical Analysis and Derived Properties

Electrochemical methods can be used to probe the redox behavior of this compound and to characterize the conductive properties of its solutions.

Cyclic Voltammetry (CV): CV is a potentiodynamic technique used to study electrochemical processes. inl.gov A CV experiment on this compound in a suitable electrolyte solution could reveal its electrochemical stability window. It could also be used to investigate the oxidation or reduction of the benzyl group or the chloride anion. The resulting voltammogram, a plot of current versus applied potential, can provide information on redox potentials and the reversibility of electron transfer processes. researchgate.net For instance, within the electrochemical window of the solvent and supporting electrolyte, the absence of redox peaks would indicate the compound's stability in that potential range. inl.gov

Conductivity Measurements: As a salt, this compound is an electrolyte and will conduct electricity when dissolved in a polar solvent like water. The electrical conductivity (κ) of its solutions is dependent on concentration. colostate.edu Typically, conductivity increases with concentration up to a certain point. From the specific conductance, the molar conductivity (Λ) can be calculated by the formula Λ = κ/c, where 'c' is the molar concentration. colostate.edu Studying molar conductivity as a function of concentration provides insights into ion-ion and ion-solvent interactions.

Table 3: Example: Electrical Conductivity of Aqueous Ammonium Chloride at 20°C This table illustrates the typical relationship between concentration and conductivity for a simple quaternary ammonium salt.

| Concentration (Mass Percent) | Conductivity (κ) in mS/cm |

|---|---|

| 1% | 20.4 |

| 2% | 40.3 |

| 5% | 95.3 |

| 10% | 180.0 |

Data adapted from the CRC Handbook of Chemistry and Physics. colostate.edu

Future Research Trajectories and Theoretical Advancements

Computational Chemistry and Molecular Dynamics Simulations for BTnPAC-related Systems

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the behavior of QACs at the molecular level. These methods provide insights into structure-property relationships, interaction mechanisms, and dynamic processes that are often difficult to probe experimentally.

Future research in this area is expected to focus on several key aspects. The development and refinement of force fields, such as GAFF, CL&PFF, and Amoebapro, will continue to be crucial for accurately modeling the behavior of ionic liquids and QACs. ucl.ac.uknih.gov MD simulations, often employing software packages like DL_POLY and NAMD, are being used to study the structure, dynamics, and interfacial properties of these compounds. ucl.ac.ukresearchgate.netnih.gov For instance, simulations can elucidate the arrangement of ions in solution, the formation of aggregates, and the interactions with surfaces, which are critical for applications like phase-transfer catalysis and antimicrobial action. researchgate.netrsc.org

A significant area of future investigation will be the use of simulations to predict the properties of novel QAC structures before their synthesis. By systematically modifying the alkyl chains, the anion, or the head group in silico, researchers can screen for candidates with desired characteristics, such as enhanced catalytic activity, specific solubility profiles, or improved biodegradability. While specific MD studies on BTnPAC are not widely published, the methodologies applied to similar QACs, like Benzyltributylammonium chloride and various imidazolium- and phosphonium-based ionic liquids, provide a clear roadmap for future computational investigations of BTnPAC. ucl.ac.ukchemscene.comnih.gov

Table 1: Computational Methods in Quaternary Ammonium (B1175870) Compound Research

| Computational Technique | Focus of Study | Key Insights | Relevant Software/Force Fields |

| Molecular Dynamics (MD) Simulations | Structural and dynamic properties of ionic liquids and QACs in various environments. | Elucidation of ion pairing, aggregation, diffusion, and interfacial behavior. ucl.ac.ukresearchgate.netrsc.org | DL_POLY, NAMD, GAFF, CL&PFF, Amoebapro ucl.ac.uknih.govnih.gov |

| Monte Carlo Simulations | Characterization of solution structures and solute-solute interactions. | Understanding of solution inhomogeneity and the influence of concentration on structure. rsc.org | Custom-built or standard statistical mechanics software. |

| Ab initio Calculations | Derivation of atomic charges and understanding electronic properties. | Accurate parameterization of force fields for more realistic simulations. rsc.org | Gaussian, Q-Chem, etc. with methods like IEF-PCM/B3LYP. |

Green Chemistry and Sustainable Synthesis Approaches for Quaternary Ammonium Compounds

The principles of green chemistry are increasingly influencing the synthesis of QACs, driven by the need to reduce the environmental impact of chemical processes. A major focus is the replacement of hazardous reagents and solvents with more benign alternatives.

One promising trend is the use of dimethyl carbonate (DMC) as a "green" methylating agent, which serves as a non-toxic substitute for traditional methylating agents like methyl halides and dimethyl sulfate (B86663). acs.org This approach avoids the formation of inorganic salt by-products and utilizes a more environmentally friendly reagent. acs.org

Another key area of research is the design of biodegradable QACs. rsc.orgrsc.org By incorporating hydrolyzable linkages, such as ester or thioether bonds, into the molecular structure, scientists are creating a new class of QACs that can break down into less harmful substances in the environment. rsc.orgrsc.org The degradation kinetics of these compounds can be tuned by altering their hydrophobicity and are influenced by environmental factors like pH and temperature. rsc.orgrsc.org

Furthermore, the use of renewable resources as starting materials for QAC synthesis is gaining traction. Research has demonstrated the feasibility of deriving QACs from natural sources like tallow (B1178427) and coconut oil. researchgate.net These approaches often involve the conversion of fatty acids into amides, followed by quaternization. researchgate.net

Table 2: Green Synthesis Strategies for Quaternary Ammonium Compounds

| Green Approach | Description | Advantages | Example |

| Alternative Reagents | Use of non-toxic and environmentally benign reagents. | Reduced toxicity and waste generation. acs.org | Dimethyl carbonate (DMC) as a green methylating agent. acs.org |

| Biodegradable Design | Incorporation of cleavable functional groups into the QAC structure. | Reduced environmental persistence and ecotoxicity. rsc.orgrsc.org | Synthesis of QACs with ester and thioether bonds. rsc.orgrsc.org |

| Renewable Feedstocks | Utilization of naturally derived materials for synthesis. | Reduced reliance on petrochemicals and potential for biodegradability. | Synthesis of QACs from tallow and coconut oil. researchgate.net |

Emerging Applications in Novel Chemical and Material Systems

The unique properties of BTnPAC and other QACs continue to drive their exploration in a variety of emerging applications, particularly in materials science and biotechnology.

In the realm of antimicrobial materials , QACs are being incorporated into polymers to create surfaces that resist microbial colonization. nih.govmdpi.com This is of significant interest for biomedical devices, dental resins, and food packaging. nih.govtaylorandfrancis.com The covalent attachment of QACs to polymer matrices offers advantages such as non-volatility and chemical stability. taylorandfrancis.com

As phase-transfer catalysts (PTCs) , QACs like BTnPAC are crucial for facilitating reactions between reactants in immiscible phases, which is a cornerstone of green chemistry as it can reduce the need for organic solvents. researchgate.netwikipedia.orgtechniques-ingenieur.fr Future research will likely focus on designing more efficient and recyclable PTCs, potentially by immobilizing them on solid supports. The versatility of PTCs is evident in their use for the synthesis of polymers, pharmaceuticals, and other specialty chemicals. researchgate.net

In the field of nanotechnology , QACs are being investigated for their role in the synthesis and stabilization of nanoparticles. Their surfactant properties can be harnessed to control the size, shape, and dispersibility of nanomaterials.

Another exciting frontier is the use of QAC-based polymers as gene delivery vectors . Cationic polymers can form complexes with negatively charged DNA, facilitating its entry into cells. nih.gov Research in this area is focused on optimizing the structure of the polymers to enhance transfection efficiency and reduce cytotoxicity. nih.gov

Interdisciplinary Research Foci

The future of BTnPAC and QAC research lies in its interdisciplinary nature, bridging chemistry, materials science, biology, and environmental science.

One major interdisciplinary focus is the development of "smart" materials that respond to external stimuli. For example, QAC-based polymers could be designed to release antimicrobial agents or other active compounds in response to changes in pH, temperature, or the presence of specific enzymes.

The intersection of QAC chemistry and environmental science is another critical area. This includes not only the development of biodegradable QACs but also a deeper understanding of their fate and transport in the environment. This knowledge is essential for assessing their long-term ecological impact.

Finally, the synergy between experimental and computational approaches will continue to be a driving force for innovation. Computational modeling can guide the design of new QACs with tailored properties, while experimental studies are needed to validate the theoretical predictions and to explore the practical applications of these novel compounds. This integrated approach will be instrumental in realizing the full potential of BTnPAC and the broader class of quaternary ammonium compounds in addressing future scientific and technological challenges.

Q & A

Q. How can Benzyltri-n-propylammonium chloride be synthesized with high purity?

The synthesis typically involves quaternization of benzyl chloride with tri-n-propylamine under controlled conditions. Purification steps may include recrystallization from ethanol/water mixtures or column chromatography to remove unreacted amines and byproducts. Structural integrity should be confirmed via ¹H/¹³C NMR (peaks: δ 1.0–1.6 ppm for propyl chains, δ 4.5–5.0 ppm for benzyl protons) and FTIR (C-N stretch at ~1,480 cm⁻¹). Purity can be assessed using HPLC with UV detection at 210–220 nm .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:aqueous phosphate buffer (pH 3.0–5.0) is effective. Use an internal standard (e.g., neostigmine methylsulfate) to improve accuracy. Method validation should include linearity (R² > 0.995), recovery (95–105%), and limit of detection (LOD < 0.1 µg/mL). Mass spectrometry (LC-MS) is preferred for trace analysis in biological matrices .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H NMR (δ 7.3–7.5 ppm for aromatic protons; δ 3.2–3.5 ppm for N-CH₂ groups).

- FTIR : Peaks at 3,000–3,100 cm⁻¹ (C-H aromatic) and 1,480 cm⁻¹ (quaternary C-N).

- LC-MS : Molecular ion [M⁺] at m/z 263.8 (for chloride form) .

Advanced Research Questions

Q. How does the counterion influence the catalytic efficiency of this compound in phase-transfer reactions?

The chloride counterion enhances solubility in polar solvents, facilitating ion-pair formation in nucleophilic substitutions. Comparative studies with bromide or iodide variants show differences in reaction rates (e.g., SN2 reactions in biphasic systems). Kinetic assays (e.g., UV monitoring of product formation) and conductivity measurements can quantify ion-pair stability .

Q. What factors affect the stability of this compound under varying storage conditions?

Degradation occurs via Hoffmann elimination under alkaline conditions (pH > 9) or elevated temperatures (>40°C). Accelerated stability studies (ICH guidelines) should track impurities like benzyl alcohol and tri-n-propylamine using LC-MS. Store in amber glass at 2–8°C in neutral pH aqueous solutions to minimize hydrolysis .

Q. How can discrepancies in reported pKa values for this compound be resolved?

Discrepancies arise from measurement techniques (potentiometric vs. spectrophotometric) and ionic strength effects. Standardize conditions using a 0.1 M KCl background electrolyte and validate via comparative titrations. Impurities (e.g., residual amines) must be <0.1% to avoid skewed results .

Q. What mechanistic insights explain its role in nucleophilic substitution reactions?

As a phase-transfer catalyst, it facilitates anion transfer across aqueous-organic interfaces. Mechanistic studies using stopped-flow spectroscopy reveal rate enhancements (10²–10³ fold) in alkylation reactions. Compare with benzyltriethylammonium chloride to assess alkyl chain length effects on partitioning coefficients (log P) .

Q. How do structural modifications in quaternary ammonium salts affect solubility and reactivity?

Increasing alkyl chain length (e.g., methyl → propyl) reduces aqueous solubility but enhances organic-phase partitioning. Solubility parameters (Hildebrand) and conductivity assays quantify these effects. Propyl derivatives show superior performance in nonpolar solvents (e.g., toluene) due to hydrophobic interactions .

Q. What strategies mitigate interference in biological matrix analyses?

Q. How to address conflicting data on optimal reaction pH for stability?

Contradictions often stem from differing reagent grades or analytical sensitivity. Replicate studies under standardized conditions (e.g., 25°C, pH 7.4 buffer) using USP-grade reagents. Cross-validate with multiple techniques (e.g., NMR for structural integrity, HPLC for degradation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.